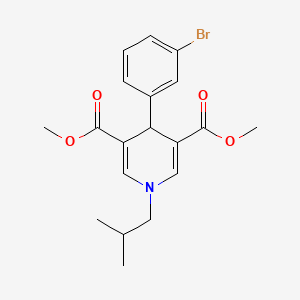
dimethyl 4-(3-bromophenyl)-1-isobutyl-1,4-dihydro-3,5-pyridinedicarboxylate
Übersicht
Beschreibung
Dimethyl 4-(3-bromophenyl)-1-isobutyl-1,4-dihydro-3,5-pyridinedicarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound is commonly referred to as 'compound A' and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of dimethyl 4-(3-bromophenyl)-1-isobutyl-1,4-dihydro-3,5-pyridinedicarboxylate is not fully understood. However, it has been reported to act as an inhibitor of the cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of prostaglandins that contribute to inflammation and pain. It has also been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to decrease the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been shown to decrease the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Additionally, it has been reported to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
Dimethyl 4-(3-bromophenyl)-1-isobutyl-1,4-dihydro-3,5-pyridinedicarboxylate has several advantages for lab experiments. It has high purity and stability, making it suitable for long-term storage and use in various assays. It is also relatively easy to synthesize using the optimized method, which yields high purity and yield. However, one limitation is that the compound is relatively expensive, which may limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the use of dimethyl 4-(3-bromophenyl)-1-isobutyl-1,4-dihydro-3,5-pyridinedicarboxylate in biomedical research. One potential direction is the development of novel analogs with improved potency and specificity for various targets. Another direction is the investigation of its potential use in combination with other drugs for the treatment of various diseases. Additionally, the mechanism of action of the compound needs to be further elucidated to understand its full potential in biomedical research.
Wissenschaftliche Forschungsanwendungen
Dimethyl 4-(3-bromophenyl)-1-isobutyl-1,4-dihydro-3,5-pyridinedicarboxylate has shown potential applications in biomedical research. It has been reported to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory disorders. It has also been shown to have antitumor activity in various cancer cell lines, making it a potential candidate for cancer therapy. Additionally, it has been reported to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative disorders.
Eigenschaften
IUPAC Name |
dimethyl 4-(3-bromophenyl)-1-(2-methylpropyl)-4H-pyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrNO4/c1-12(2)9-21-10-15(18(22)24-3)17(16(11-21)19(23)25-4)13-6-5-7-14(20)8-13/h5-8,10-12,17H,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBHRXARXFRIRSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C(C(=C1)C(=O)OC)C2=CC(=CC=C2)Br)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}-N-benzylbenzamide](/img/structure/B3546020.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-9H-xanthene-9-carboxamide](/img/structure/B3546030.png)

![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B3546036.png)
![N-(4-ethylphenyl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3546039.png)
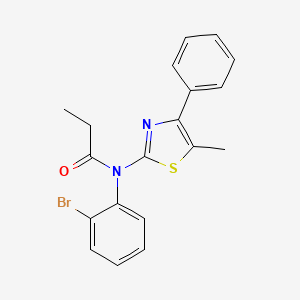
![2-[(4-benzyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B3546057.png)
![2-chloro-N-{4-[(3-chlorobenzoyl)amino]-2-methoxyphenyl}benzamide](/img/structure/B3546061.png)
![2-[2-(tert-butylamino)-2-oxoethoxy]-N-(3,5-dimethylphenyl)benzamide](/img/structure/B3546073.png)
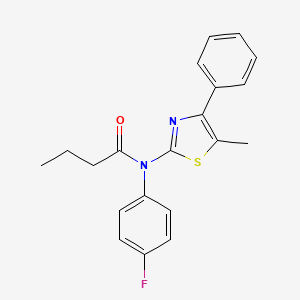
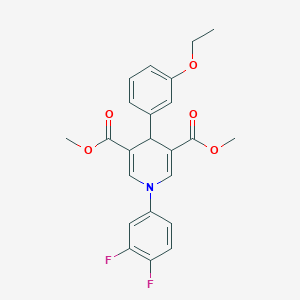
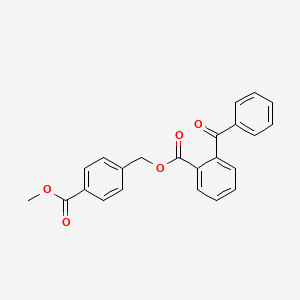

![2-{[N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(methylsulfonyl)glycyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B3546123.png)